[(1,6-Dibromo-2-naphthyl)oxy]acetic acid
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Overview
Description
[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]ACETIC ACID is a chemical compound with the molecular formula C12H8Br2O3 It is a derivative of naphthalene, featuring two bromine atoms and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,6-DIBROMONAPHTHALEN-2-YL)OXY]ACETIC ACID typically involves the bromination of naphthalene followed by the introduction of an acetic acid group. One common method includes the reaction of 1,6-dibromonaphthalene with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]ACETIC ACID undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of naphthalene derivatives with different properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted naphthalene derivative, while oxidation can produce naphthoquinones .
Scientific Research Applications
[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]ACETIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(1,6-DIBROMONAPHTHALEN-2-YL)OXY]ACID involves its interaction with specific molecular targets. The bromine atoms and the acetic acid moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,6-Dibromonaphthalene: Lacks the acetic acid moiety but shares the brominated naphthalene core.
2-(6-Bromonaphthalen-2-yl)oxyacetic acid: Similar structure but with a different substitution pattern on the naphthalene ring.
Uniqueness
[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]ACETIC ACID is unique due to the presence of both bromine atoms and the acetic acid group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H8Br2O3 |
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Molecular Weight |
360.00 g/mol |
IUPAC Name |
2-(1,6-dibromonaphthalen-2-yl)oxyacetic acid |
InChI |
InChI=1S/C12H8Br2O3/c13-8-2-3-9-7(5-8)1-4-10(12(9)14)17-6-11(15)16/h1-5H,6H2,(H,15,16) |
InChI Key |
HQAXQAFZOAMRCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Br)OCC(=O)O)C=C1Br |
Origin of Product |
United States |
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